2-Chloro-6-nitrobenzo[d]oxazole
CAS No.: 39223-94-4
Cat. No.: VC5849212
Molecular Formula: C7H3ClN2O3
Molecular Weight: 198.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39223-94-4 |
|---|---|
| Molecular Formula | C7H3ClN2O3 |
| Molecular Weight | 198.56 |
| IUPAC Name | 2-chloro-6-nitro-1,3-benzoxazole |
| Standard InChI | InChI=1S/C7H3ClN2O3/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H |
| Standard InChI Key | BRDWSRCZYYPRQZ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)Cl |
Introduction
Structural and Nomenclatural Characteristics
The IUPAC name for this compound is 2-chloro-6-nitro-1,3-benzoxazole, reflecting its substitution pattern on the benzoxazole core . The benzoxazole system consists of a benzene ring fused to an oxazole ring, which contains oxygen and nitrogen heteroatoms. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₃ClN₂O₃ | |
| Molecular Weight | 198.56 g/mol | |
| SMILES | C1=CC2=C(C=C1N+[O-])OC(=N2)Cl | |
| InChIKey | BRDWSRCZYYPRQZ-UHFFFAOYSA-N |
The nitro group at the 6-position and chlorine at the 2-position create electron-withdrawing effects, influencing the compound’s reactivity in electrophilic and nucleophilic substitutions . X-ray crystallography or computational modeling would be required to confirm its three-dimensional conformation, though PubChem provides interactive 3D structural models .
Synthetic Routes and Methodologies
A patent (CN104292179A) outlines a four-step synthesis starting from 2-nitro-4-methylphenol :
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Reduction: Conversion of 2-nitro-4-methylphenol to 2-amino-4-methylphenol using reducing agents (e.g., hydrogen gas with a palladium catalyst).
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Cyclization: Reaction with formic acid or triphosgene to form the benzoxazole core, yielding 2-methylbenzo[d]oxazole.
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Chlorination: Introduction of chlorine at the 2-position using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), producing 2-chlorobenzo[d]oxazole.
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Nitration: Electrophilic aromatic substitution with nitric acid (HNO₃) to install the nitro group at the 6-position .
Comparative Analysis with Structural Analogues
Compared to 5-chloro-2-methyl-6-nitrobenzoxazole , the absence of a methyl group in 2-chloro-6-nitrobenzo[d]oxazole reduces steric hindrance, potentially enhancing reactivity in substitution reactions. Conversely, the nitro group’s meta-directing effects may limit regioselectivity in further functionalization.
| Compound | Substituents | Reactivity Profile |
|---|---|---|
| 2-Chloro-6-nitrobenzo[d]oxazole | 2-Cl, 6-NO₂ | High electrophilicity |
| 5-Chloro-2-methyl-6-nitrobenzoxazole | 5-Cl, 2-CH₃, 6-NO₂ | Steric hindrance reduces accessibility |
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